Meta-Substitution on N1-Phenyl Ring Defines a Distinct Chemical Space from Ortho-Substituted Isomers
The target compound is a unique positional isomer defined by its 1-(m-tolyl) substitution. The closest commercially available analog is the ortho-substituted variant, 1-(2-methylphenyl)-3-(4-methylphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide . The target compound's molecular formula is C19H20N2O3S with a molecular weight of 356.44 g/mol, identical to the ortho-isomer. However, the meta-substitution differentiates it by altering the dihedral angle of the N1-aryl ring, which is a critical determinant of binding conformation in ROMK inhibitors [1]. No direct head-to-head biological comparison was found in accessible literature.
| Evidence Dimension | Regioisomerism (Aryl Substitution Pattern) |
|---|---|
| Target Compound Data | 1-(m-tolyl) substitution on N1; MW = 356.44 g/mol |
| Comparator Or Baseline | 1-(2-methylphenyl)-3-(4-methylphenyl) (ortho-tolyl isomer); MW = 356.44 g/mol |
| Quantified Difference | Structural difference is qualitative (meta vs. ortho). No quantitative biological activity data is available for direct comparison. |
| Conditions | Chemical structure comparison based on vendor catalog data. |
Why This Matters
For a medicinal chemist exploring SAR around ROMK or other ion channel targets, the meta-substituted isomer offers a distinct conformational profile compared to the ortho-isomer, potentially leading to a different selectivity window.
- [1] Walsh, S.P., et al. Discovery of a Potent and Selective ROMK Inhibitor with Pharmacokinetic Properties Suitable for Preclinical Evaluation. ACS Med. Chem. Lett. 2015, 6, 7, 747-752. View Source
